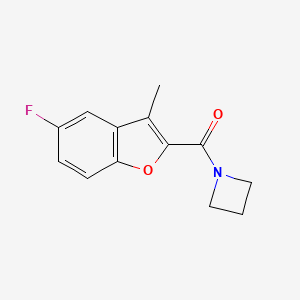
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to target non-small cell lung cancer (NSCLC) patients with the T790M mutation. This mutation is the most common mechanism of acquired resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib. AZD9291 has shown promising results in preclinical and clinical studies, making it a potential treatment option for NSCLC patients with the T790M mutation.
Mécanisme D'action
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone selectively inhibits the activity of mutated EGFR, which is overexpressed in NSCLC cells with the T790M mutation. By inhibiting the activity of mutated EGFR, this compound blocks the signaling pathways that promote cell growth and survival, leading to tumor cell death. This compound has also been shown to overcome the resistance of NSCLC cells to first-generation EGFR TKIs, making it a potential treatment option for NSCLC patients with the T790M mutation.
Biochemical and Physiological Effects
This compound has been shown to have minimal off-target effects on normal cells, which reduces the risk of side effects. In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with the T790M mutation. In clinical studies, this compound has been shown to have high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone has several advantages for lab experiments, including its potency and selectivity for mutated EGFR, which allows for the specific targeting of NSCLC cells with the T790M mutation. However, this compound has limitations, such as the potential for acquired resistance and the need for biomarker testing to identify NSCLC patients with the T790M mutation.
Orientations Futures
There are several future directions for the development and use of Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone. One direction is the optimization of biomarker testing to identify NSCLC patients with the T790M mutation, which would increase the efficacy of this compound. Another direction is the development of combination therapies that include this compound, such as immune checkpoint inhibitors, to improve the response rates and overall survival of NSCLC patients. Additionally, the development of second-generation EGFR TKIs that target other mutations, such as the exon 20 insertion mutation, could expand the use of EGFR TKIs in NSCLC treatment.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone involves several steps, including the preparation of the intermediate 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid, which is then converted to the key intermediate 5-fluoro-3-methyl-1-benzofuran-2-ylamine. The final step involves the reaction of the key intermediate with azetidin-2-one to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied in preclinical and clinical studies. In preclinical studies, this compound has shown potent activity against NSCLC cells with the T790M mutation, while sparing normal cells. In clinical studies, this compound has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation. This compound has also shown promising results in combination with other therapies, such as immune checkpoint inhibitors.
Propriétés
IUPAC Name |
azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-10-7-9(14)3-4-11(10)17-12(8)13(16)15-5-2-6-15/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBULBYDNBICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
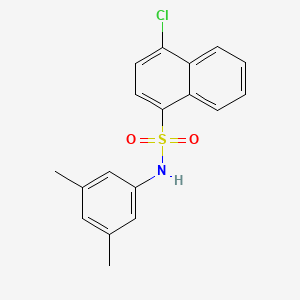
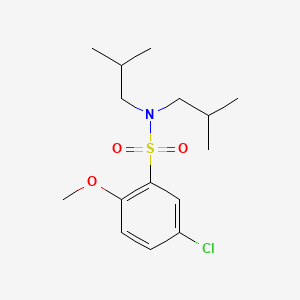

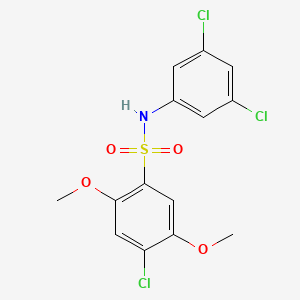
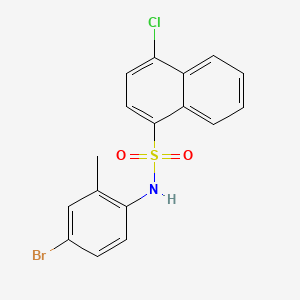
![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
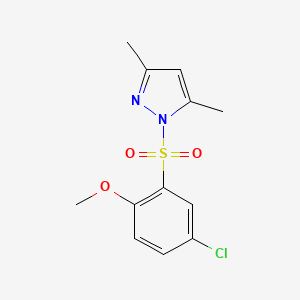


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
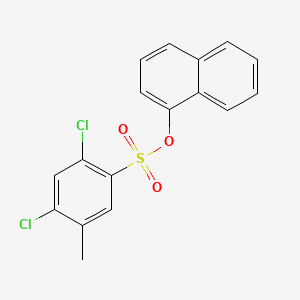
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
